2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
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Overview
Description
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the hexanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The iodine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)heptanoic acid
Uniqueness
What sets 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid apart from similar compounds is its specific chain length and the presence of three iodine atoms on the phenoxy group.
Properties
CAS No. |
24340-28-1 |
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Molecular Formula |
C17H22I3NO4 |
Molecular Weight |
685.1 g/mol |
IUPAC Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-7-8-12(17(23)24)25-16-11(19)9-10(18)15(14(16)20)21(6-3)13(22)5-2/h9,12H,4-8H2,1-3H3,(H,23,24) |
InChI Key |
VTSSLIARSSEULO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Origin of Product |
United States |
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